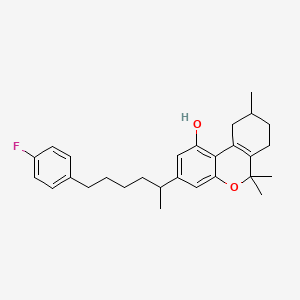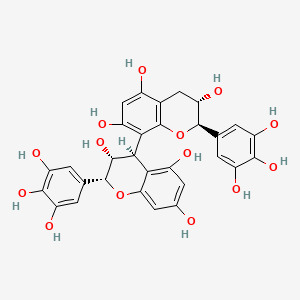![molecular formula C11H16BF4N3O B13416779 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate CAS No. 67952-27-6](/img/structure/B13416779.png)
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C11H16BF4N3O. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (-N2+). This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate typically involves the diazotization of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylaniline. The process includes the following steps:
Diazotization: The primary amine group of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylaniline is converted to a diazonium group using nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).
Formation of Tetrafluoroborate Salt: The diazonium salt formed is then treated with tetrafluoroboric acid (HBF4) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, and alkoxy groups.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI) are commonly used.
Coupling Reactions: Phenols and aromatic amines are used under alkaline conditions.
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) and stannous chloride (SnCl2) are employed.
Major Products Formed
Substitution Reactions: Halogenated benzenes, phenols, and alkoxybenzenes.
Coupling Reactions: Azo compounds.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium chloride
- 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium bromide
- 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium iodide
Uniqueness
4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which provides enhanced stability and solubility compared to other diazonium salts. This makes it particularly useful in various industrial and research applications.
Properties
CAS No. |
67952-27-6 |
|---|---|
Molecular Formula |
C11H16BF4N3O |
Molecular Weight |
293.07 g/mol |
IUPAC Name |
4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C11H16N3O.BF4/c1-3-14(6-7-15)10-4-5-11(13-12)9(2)8-10;2-1(3,4)5/h4-5,8,15H,3,6-7H2,1-2H3;/q+1;-1 |
InChI Key |
RCFDYEUNBQWALI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CCO)C1=CC(=C(C=C1)[N+]#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


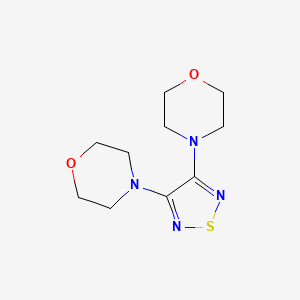

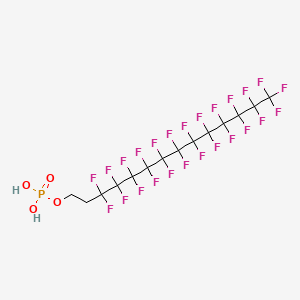

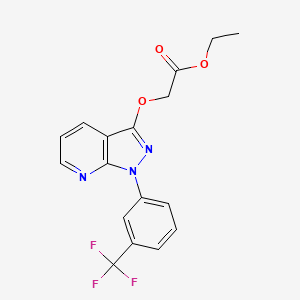
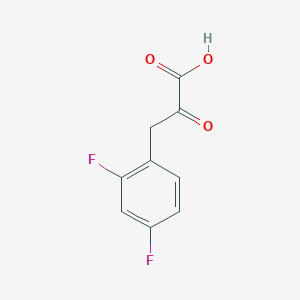
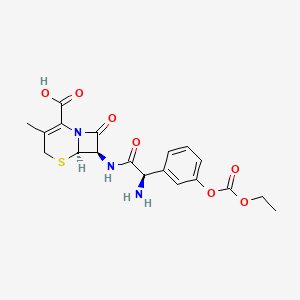
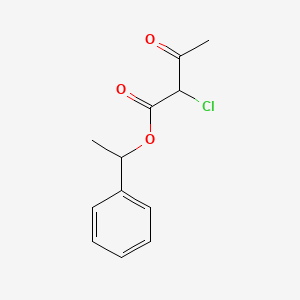

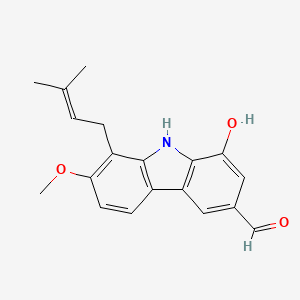
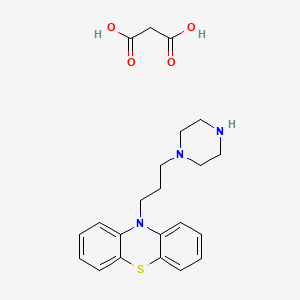
![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
